molecular formula C15H14BrNO3S B3705801 ethyl 2-(acetylamino)-4-(4-bromophenyl)-3-thiophenecarboxylate

ethyl 2-(acetylamino)-4-(4-bromophenyl)-3-thiophenecarboxylate

Cat. No.: B3705801
M. Wt: 368.2 g/mol
InChI Key: BGBWQKUGEVVHGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-4-(4-bromophenyl)-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in chemical reactions. This particular compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a bromophenyl substituent, making it a molecule of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(acetylamino)-4-(4-bromophenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to introduce the bromophenyl group. This is followed by the acetylation of the amino group and esterification to form the ethyl ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency. Key steps include the precise control of reaction times, temperatures, and the use of high-purity reagents to minimize impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetylamino)-4-(4-bromophenyl)-3-thiophenecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-4-(4-bromophenyl)-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance binding affinity to certain molecular targets, while the thiophene ring provides stability and facilitates interactions with hydrophobic regions of proteins.

Comparison with Other Thiophene Derivatives:

    Ethyl 2-(acetylamino)-4-(4-chlorophenyl)-3-thiophenecarboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Ethyl 2-(acetylamino)-4-phenyl-3-thiophenecarboxylate: Lacks the halogen substituent, potentially resulting in different chemical and biological properties.

Uniqueness: The presence of the bromophenyl group in this compound makes it unique among thiophene derivatives, offering distinct reactivity and potential for specific applications in drug development and material science.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its properties for various scientific and industrial purposes.

Properties

IUPAC Name

ethyl 2-acetamido-4-(4-bromophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-3-20-15(19)13-12(8-21-14(13)17-9(2)18)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBWQKUGEVVHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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